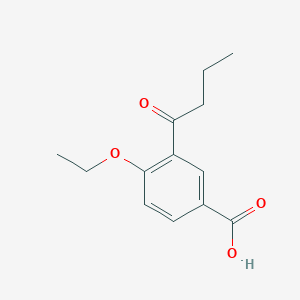![molecular formula C18H15N3O3 B13878298 phenyl N-[5-(2-methoxyphenyl)pyrazin-2-yl]carbamate](/img/structure/B13878298.png)
phenyl N-[5-(2-methoxyphenyl)pyrazin-2-yl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl N-[5-(2-methoxyphenyl)pyrazin-2-yl]carbamate is a chemical compound that belongs to the class of pyrazine derivatives. Pyrazine derivatives are known for their versatility in pharmacological activities and are widely used in various fields such as perfumeries, food industries, and pharmaceuticals . This compound, in particular, has shown potential in scientific research due to its unique chemical structure and properties.
Preparation Methods
The synthesis of phenyl N-[5-(2-methoxyphenyl)pyrazin-2-yl]carbamate involves several steps. One common synthetic route includes the reaction of 2-methoxyphenylhydrazine with 2-chloropyrazine in the presence of a base such as sodium carbonate. The resulting intermediate is then reacted with phenyl isocyanate to form the final product . The reaction conditions typically involve refluxing the reactants in an appropriate solvent such as ethanol or methanol.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Phenyl N-[5-(2-methoxyphenyl)pyrazin-2-yl]carbamate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of one functional group with another. Common reagents used in these reactions include halogens and nucleophiles.
Scientific Research Applications
Phenyl N-[5-(2-methoxyphenyl)pyrazin-2-yl]carbamate has several scientific research applications, including:
Chemistry: This compound is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, this compound is used to study the interactions between pyrazine derivatives and biological targets.
Medicine: this compound is being investigated for its potential therapeutic applications.
Industry: This compound is used in the development of new materials and products.
Mechanism of Action
The mechanism of action of phenyl N-[5-(2-methoxyphenyl)pyrazin-2-yl]carbamate involves its interaction with specific molecular targets. The compound binds to enzymes and receptors, modulating their activity and affecting various biological pathways. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Phenyl N-[5-(2-methoxyphenyl)pyrazin-2-yl]carbamate can be compared with other similar compounds such as:
N-(4-nitrophenyl)-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine: This compound has shown potent activity against various bacterial strains and HIV.
N-(4-chlorophenyl)-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine: Similar to the previous compound, it has demonstrated significant antimicrobial and antitubercular activities.
Quinolinyl-pyrazoles: These compounds have been studied for their pharmacological activities and have shown promise in the treatment of various health conditions.
The uniqueness of this compound lies in its specific chemical structure, which allows for diverse applications and interactions with biological targets.
Properties
Molecular Formula |
C18H15N3O3 |
|---|---|
Molecular Weight |
321.3 g/mol |
IUPAC Name |
phenyl N-[5-(2-methoxyphenyl)pyrazin-2-yl]carbamate |
InChI |
InChI=1S/C18H15N3O3/c1-23-16-10-6-5-9-14(16)15-11-20-17(12-19-15)21-18(22)24-13-7-3-2-4-8-13/h2-12H,1H3,(H,20,21,22) |
InChI Key |
VWXONMXBGLQNHB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=CN=C(C=N2)NC(=O)OC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


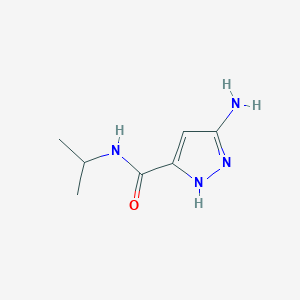
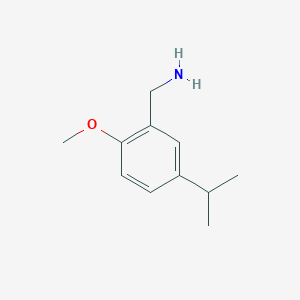

![2-[[1-(2-Aminoacetyl)-4-hydroxypyrrolidine-2-carbonyl]amino]propanoic acid](/img/structure/B13878233.png)
![Benzyl 2-(4-cyclobutylpiperazine-1-carbonyl)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B13878239.png)

![2-(4-propan-2-yloxyphenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13878247.png)



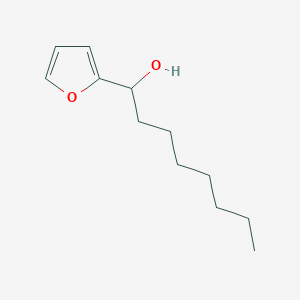
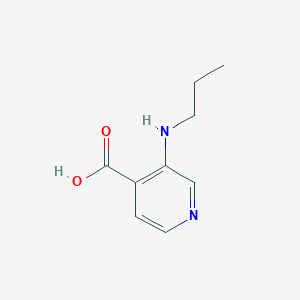
![4-[4-(Cyclohexylmethyl)piperazin-1-yl]aniline](/img/structure/B13878285.png)
